3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
3-Methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core. Key structural attributes include:
- Core structure: A thiophene ring fused with a pyrazole ring, forming a bicyclic system.
- Substituents:
- A 3-methyl group on the pyrazole moiety.
- A (4-methylphenyl)methyl group at the 1-position, introducing steric bulk and aromaticity.
- A carboxylic acid group at the 5-position, critical for polarity and reactivity.
- Molecular formula: C₁₅H₁₄N₂O₂S.
- Molecular weight: 286.35 g/mol (calculated).
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which often exhibit kinase inhibition or antimicrobial properties.
Properties
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-3-5-11(6-4-9)8-17-14-12(10(2)16-17)7-13(20-14)15(18)19/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTBZZIEHFDKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(S3)C(=O)O)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thieno[2,3-c]pyrazole derivative with a methyl-substituted benzyl halide in the presence of a base. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl-substituted phenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thienopyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
Key Findings from Comparative Studies:
Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on aromatic substituents increase the acidity of the carboxylic acid group, altering solubility and ionization . Positional isomerism (e.g., 2-methyl vs. 4-methyl) impacts steric interactions and molecular packing, as observed in crystallographic studies using SHELX .
Functional Group Modifications :
- Carboxylic acid vs. ester : The carboxylic acid (pKa ~3–4) is ionizable at physiological pH, while the ester is more lipophilic, influencing biodistribution .
Synthetic Pathways :
- Analogs are synthesized via cyclization and functional group transformations, such as Vilsmeier–Haack formylation and hydrazine-mediated amidation .
Biological Activity
3-Methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an overview of its biological activity, including antioxidant properties, anticancer effects, and molecular interactions, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by a thieno[2,3-c]pyrazole core with a methyl group and a 4-methylphenylmethyl substituent. Its molecular formula is with a molecular weight of approximately 286.35 g/mol. The presence of the thieno and pyrazole moieties contributes to its biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds within the thieno[2,3-c]pyrazole class exhibit significant antioxidant properties. For instance, a study utilizing microwave-assisted synthesis reported that derivatives of thieno[2,3-c]pyrazole displayed antioxidant activity comparable to that of vitamin C. The presence of hydroxyl groups in these derivatives enhances their radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .
Anticancer Activity
In Vitro Studies:
Compound 1 has shown promising anticancer activity against various cancer cell lines. For example, it was screened against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines, yielding significant growth inhibition values (GI50) as detailed in Table 1.
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings indicate that compound 1 may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Molecular Docking Studies:
Molecular docking studies have been employed to elucidate the interaction of compound 1 with specific protein targets implicated in cancer progression. The binding affinity of compound 1 was evaluated against proteins such as Aurora-A kinase and topoisomerase IIα, both critical for cancer cell proliferation. The results indicated strong binding interactions, suggesting that compound 1 could serve as a lead compound for further drug development .
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[2,3-c]pyrazole derivatives, including compound 1. These derivatives were subjected to cytotoxicity assays against multiple cancer cell lines. The study highlighted that modifications on the phenyl ring significantly influenced the anticancer potency of the compounds .
Another investigation focused on the structure-activity relationship (SAR) of thieno[2,3-c]pyrazoles. It was found that electron-donating groups on the phenyl ring enhanced biological activity, while steric hindrance reduced efficacy . This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
